molecular formula C5H9F3O B13288807 4,4,4-Trifluoro-3-methylbutan-2-ol

4,4,4-Trifluoro-3-methylbutan-2-ol

Cat. No.: B13288807
M. Wt: 142.12 g/mol
InChI Key: DBGLNXPQPLIKCB-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methylbutan-2-ol is a fluorinated organic compound with the molecular formula C5H9F3O. This compound is characterized by the presence of three fluorine atoms attached to the terminal carbon, making it highly electronegative and reactive. It is a clear, colorless liquid with a molecular weight of 142.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-methylbutan-2-ol typically involves the reaction of 4,4,4-trifluoro-3-methylbutan-2-one with a reducing agent. One common method is the reduction of the ketone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature and yields the desired alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,4-Trifluoro-3-methylbutan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methylbutan-2-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms increases the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-2-methylbutan-2-ol
  • 4,4,4-Trifluoro-2-butyn-1-ol
  • 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one

Comparison: 4,4,4-Trifluoro-3-methylbutan-2-ol is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to 4,4,4-Trifluoro-2-methylbutan-2-ol, it has a different substitution pattern on the carbon chain, leading to variations in chemical behavior and applications. The presence of the hydroxyl group in 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one makes it more reactive in oxidation-reduction reactions .

Properties

Molecular Formula

C5H9F3O

Molecular Weight

142.12 g/mol

IUPAC Name

4,4,4-trifluoro-3-methylbutan-2-ol

InChI

InChI=1S/C5H9F3O/c1-3(4(2)9)5(6,7)8/h3-4,9H,1-2H3

InChI Key

DBGLNXPQPLIKCB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)C(F)(F)F

Origin of Product

United States

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